
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as CTBT, is a thiazolidinone derivative that has drawn significant attention in the scientific community due to its potential applications in various fields. CTBT is a yellow crystalline powder that has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological effects by modulating various signaling pathways in cells. It activates the intrinsic apoptotic pathway by inducing the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and caspase-3. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one inhibits the activation of Akt and mTOR, leading to the inhibition of cell growth and proliferation. In addition, 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also inhibits the activity of enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase, which are involved in various physiological processes. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one exhibits significant biological activity at low concentrations, making it a cost-effective compound for research. However, 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has some limitations for lab experiments. It has poor solubility in water, which can limit its applications in aqueous systems. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also exhibits low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to optimize the synthesis method of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one to improve its yield and purity. Another direction is to investigate the structure-activity relationship of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one to identify more potent derivatives. Further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. In addition, the in vivo efficacy and safety of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one need to be evaluated in animal models. Finally, the potential applications of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one in drug development and disease treatment need to be explored.
Métodos De Síntesis
The synthesis of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves the condensation of 5-chloro-2-hydroxybenzaldehyde and 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base. The reaction proceeds through a Schiff base intermediate, which is then reduced to form 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. The yield of 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its biological and pharmacological properties. It has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(5-chloro-2-hydroxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have antiviral activity against HIV-1 and HSV-1.
Propiedades
IUPAC Name |
(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S2/c1-13-10(15)9(17-11(13)16)5-6-4-7(12)2-3-8(6)14/h2-5,14H,1H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYVAMPSFBXPQA-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)Cl)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

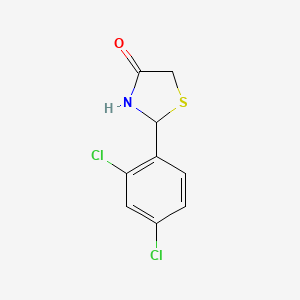
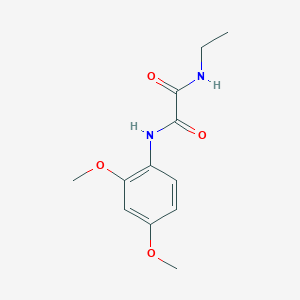
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5225318.png)
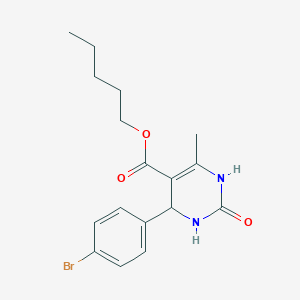
![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5225329.png)
![N-{4,6-dihydroxy-2-[(4-nitrobenzyl)thio]-5-pyrimidinyl}acetamide](/img/structure/B5225347.png)
![4-(4-bromo-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5225354.png)
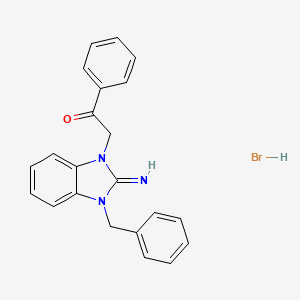
![5-chloro-2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5225368.png)
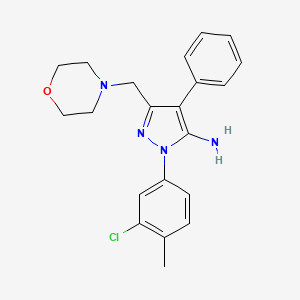
![2-chloro-5-{3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5225387.png)
![(5-{4-[(4-fluorobenzoyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5225399.png)
![methyl 6-{(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}nicotinate](/img/structure/B5225403.png)
![N-(2,5-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5225409.png)